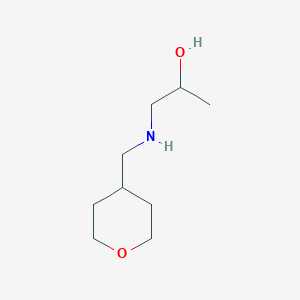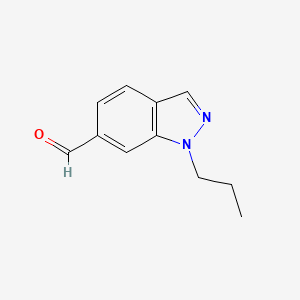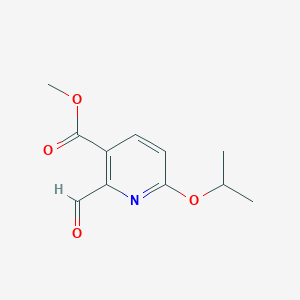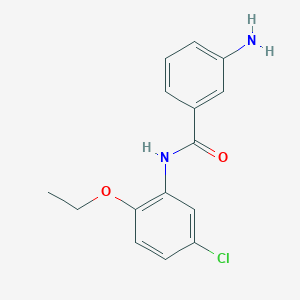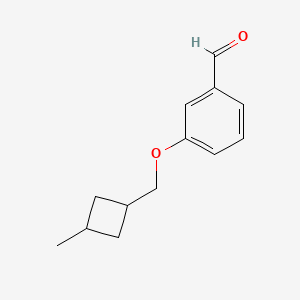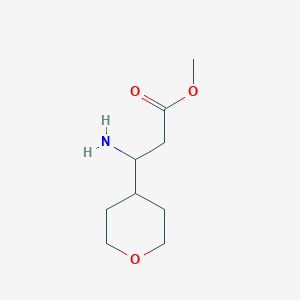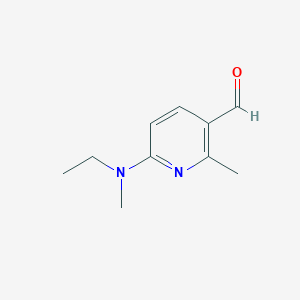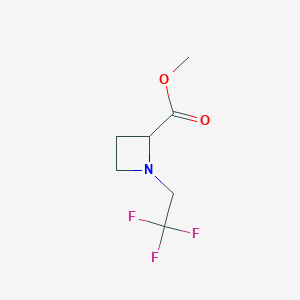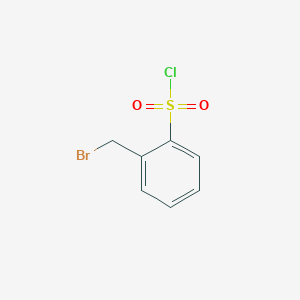![molecular formula C5H9NO2S B15230063 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)
6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-thiabicyclo[310]hexane3,3-dioxide is a bicyclic compound that contains sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiirane derivative with an amine under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound.
化学反応の分析
Types of Reactions
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of amino derivatives.
科学的研究の応用
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and amino groups in the compound can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular pathways involving sulfur metabolism, affecting various biological processes.
類似化合物との比較
Similar Compounds
3-Thiabicyclo[3.1.0]hexane: Lacks the amino group, making it less reactive in certain chemical reactions.
6-Amino-3-thiabicyclo[3.1.0]hexane: Similar structure but without the dioxide functionality, leading to different chemical properties and reactivity.
3-Thiabicyclo[3.1.0]hexane-3,3-dioxide:
Uniqueness
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide is unique due to the presence of both sulfur and amino groups within a bicyclic structure. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C5H9NO2S |
|---|---|
分子量 |
147.20 g/mol |
IUPAC名 |
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C5H9NO2S/c6-5-3-1-9(7,8)2-4(3)5/h3-5H,1-2,6H2 |
InChIキー |
OHGMDNVZDOEAHU-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C2N)CS1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


